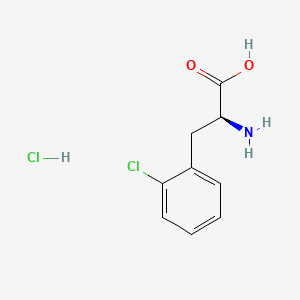

2-chloro-L-phenylalanine hydrochloride

Description

Significance of Non-Proteinogenic Amino Acids in Chemical and Biochemical Sciences

While the 22 proteinogenic amino acids are the fundamental building blocks of proteins encoded by the genetic code, a vast world of non-proteinogenic amino acids (NPAAs) exists beyond this set. nih.gov NPAAs are not incorporated into proteins during standard translation, but their roles are crucial and diverse. nih.govnih.gov Nature has produced over 800 NPAAs, and thousands more have been synthesized in the laboratory. nih.govtaylorandfrancis.com

These unique amino acids serve a multitude of functions. They act as key intermediates in metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. taylorandfrancis.com Some function as signaling molecules or neurotransmitters; for instance, gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the brain. mdpi.com In the realm of drug discovery, NPAAs are instrumental. sigmaaldrich.com Their incorporation into peptide-based drug candidates can fundamentally alter properties like stability, potency, and bioavailability. nih.govmdpi.com By introducing structures that are not easily recognized by metabolic enzymes, NPAAs can enhance the resistance of peptide therapeutics to enzymatic degradation. taylorandfrancis.commdpi.com This structural diversity makes them powerful tools for creating novel therapeutic agents and molecular probes to better understand complex biological systems. sigmaaldrich.com

The Role of Halogenated Amino Acids in Research Paradigms

The introduction of halogen atoms, such as chlorine, into the structure of amino acids is a strategic modification used to tune the physicochemical properties of these molecules. nih.gov Halogenation can significantly influence a molecule's hydrophobicity, conformational preferences, and binding interactions, making it a powerful technique in drug design and protein engineering. nih.govchemimpex.com

Halogenated amino acids are employed in a variety of research applications:

Pharmaceutical Development: Halogenated derivatives are used in the synthesis of novel drugs. The halogen atom can enhance binding affinity to target receptors and improve metabolic stability, leading to more effective therapeutic agents. chemimpex.com

Biochemical Studies: These compounds are crucial in enzyme inhibition studies, helping to elucidate the mechanisms of action for various enzymes. chemimpex.com The specific placement of a halogen can probe enzyme-substrate interactions.

Protein Engineering: By incorporating halogenated amino acids, scientists can explore the effects of specific substitutions on protein structure and function. chemimpex.com For example, fluorinated phenylalanine derivatives have been used to study protein stability and protein-membrane interactions. nih.gov

Neuroscience Research: Halogenated amino acid analogues, including 2-chloro-L-phenylalanine, serve as tools to investigate neurotransmitter systems and the function of amino acid transporters in the brain. chemimpex.com

The strategic use of halogenation allows researchers to systematically modify molecules and observe the resulting impact on biological activity, providing valuable insights for the rational design of new compounds.

Historical Context of Phenylalanine Derivatives in Synthetic Chemistry

The story of phenylalanine derivatives begins with the discovery of phenylalanine itself. In 1879, Schulze and Barbieri first identified a compound with the empirical formula C₉H₁₁NO₂ from lupine seedlings. wikipedia.org Just a few years later, in 1882, Erlenmeyer and Lipp achieved the first chemical synthesis of phenylalanine. wikipedia.org

Since these early discoveries, the synthesis of phenylalanine derivatives has become a significant area of research, particularly in medicinal chemistry. nih.gov Early 20th-century methods, such as the Knoevenagel/Rodionow-Johnson reaction, provided initial access to β-phenylalanine derivatives (β-PADs). nih.gov These early routes were often hampered by low yields and harsh reaction conditions. nih.gov

Over time, more sophisticated synthetic methods have been developed, including metallocatalytic and asymmetric syntheses, which allow for greater diversity and control over the final product. nih.gov Phenylalanine derivatives are now recognized as valuable scaffolds in drug development. nih.gov Their structural similarity to natural α-amino acids allows them to be recognized by biological systems, while modifications, such as those in β-amino acids, can confer greater stability against enzymatic degradation. nih.gov From early studies on antimalarial agents in the 1940s to modern applications in developing treatments for a range of diseases, the synthesis of phenylalanine derivatives continues to be a dynamic and important field of synthetic chemistry. acs.orgacs.org

Data Tables

Table 1: Properties of 2-Chloro-L-phenylalanine

| Property | Value | Source |

|---|---|---|

| Alternate Names | (S)-2-amino-3-(2-chlorophenyl)propanoic acid; L-Phe(2-Cl)-OH | biosynth.comscbt.com |

| CAS Number | 103616-89-3 | scbt.comcaymanchem.com |

| Molecular Formula | C₉H₁₀ClNO₂ | scbt.comcaymanchem.com |

| Molecular Weight | 199.6 g/mol | caymanchem.com |

| Appearance | White Powder/Solid | caymanchem.comthermofisher.com |

| Purity | ≥98% | scbt.comcaymanchem.com |

| Solubility | Slightly soluble in Ethanol; Insoluble in water | caymanchem.comchemicalbook.com |

| Storage | -20°C | caymanchem.com |

Table 2: Compounds Mentioned in this Article

| Compound Name | Classification |

|---|---|

| 2-Chloro-L-phenylalanine hydrochloride | Halogenated Non-Proteinogenic Amino Acid |

| L-Phenylalanine | Proteinogenic Amino Acid |

| Ornithine | Non-Proteinogenic Amino Acid |

| Citrulline | Non-Proteinogenic Amino Acid |

| Gamma-aminobutyric acid (GABA) | Non-Proteinogenic Amino Acid |

| Cinnamic acid | Phenylalanine-derived compound |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNKKKRAFSXTH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679924 | |

| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185030-83-5 | |

| Record name | 2-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Enantioselective Transformations

Control of Chirality in 2-Chloro-L-Phenylalanine Synthesis

Achieving control over the stereochemistry during the synthesis of 2-chloro-L-phenylalanine is a significant focus of synthetic organic chemistry. The goal is to produce the desired L-enantiomer with high purity. Several methods have been developed for the asymmetric synthesis of phenylalanine derivatives, which are applicable to the synthesis of the 2-chloro analogue.

One prominent method is the asymmetric α-alkylation of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. nih.govnih.gov This reaction, when conducted in the presence of a chiral phase-transfer catalyst, can yield unnatural α-amino acid derivatives with excellent enantioselectivity. nih.gov For instance, using pseudoenantiomeric quaternary cinchona alkaloids as catalysts allows for the predictable synthesis of either the (S) or (R) enantiomer. nih.govnih.gov A cinchonine-derived catalyst typically yields the (R)-α-amino acid, while a cinchonidine-derived catalyst affords the (S)-α-amino acid. nih.gov The reaction involves the alkylation of the glycine Schiff base with a substituted benzyl (B1604629) bromide, in this case, 2-chlorobenzyl bromide, under basic conditions. nih.gov

Another powerful technique for establishing chirality is the asymmetric hydrogenation of acetamidoacrylate derivatives. nih.gov This method has been successfully used to synthesize a variety of L-phenylalanine analogues containing alkyl groups on the aromatic ring. nih.gov The process involves hydrogenating a prochiral α,β-unsaturated amino acid precursor in the presence of a chiral rhodium or ruthenium catalyst, leading to the formation of the desired enantiomer with high enantiomeric excess. nih.gov

The table below summarizes representative results for the asymmetric alkylation approach to synthesize phenylalanine derivatives, demonstrating the high levels of enantioselectivity that can be achieved.

| Alkylation Reagent (Benzyl Bromide) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| 3-Chlorobenzyl bromide | Cinchonidine-derived | 92 | 96 | S |

| 4-Chlorobenzyl bromide | Cinchonidine-derived | 94 | 96 | S |

| 2-Nitrobenzyl bromide | Cinchonidine-derived | 92 | 99 | S |

| 3,5-Dibromobenzyl bromide | Cinchonidine-derived | 95 | 98 | S |

| 3-Chlorobenzyl bromide | Cinchonine-derived | 93 | 95 | R |

This table presents data for the synthesis of various substituted phenylalanine derivatives via asymmetric alkylation, illustrating the effectiveness of chiral phase-transfer catalysts in controlling stereochemistry. The data is adapted from studies on unnatural phenylalanine derivatives. nih.gov

Enantiopreference Mechanisms in Biocatalytic Systems

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure amino acids. nih.govacs.org Enzymes, operating under mild conditions in aqueous environments, exhibit remarkable enantioselectivity. Several classes of enzymes have been engineered and utilized for the asymmetric synthesis of phenylalanines. nih.gov

D-Amino Acid Dehydrogenases (D-AADH): These enzymes catalyze the reductive amination of α-keto acids (e.g., 2-chloro-phenylpyruvic acid) to produce D-amino acids. nih.gov The enantiopreference is dictated by the specific three-dimensional structure of the enzyme's active site. The substrate, a prochiral keto acid, binds to the active site in a specific orientation. The hydride transfer from the cofactor (NADH or NADPH) and the subsequent amination occur on one face of the molecule, leading to the formation of the D-enantiomer with high selectivity. nih.gov Protein engineering efforts have focused on modifying residues within the active site to improve catalytic efficiency and substrate scope. nih.gov

Phenylalanine Ammonia (B1221849) Lyases (PAL): These enzymes typically catalyze the reversible, non-oxidative deamination of L-phenylalanine to form cinnamic acid and ammonia. caymanchem.com While the natural reaction proceeds in the deamination direction, the reverse reaction—the addition of ammonia to a substituted cinnamic acid (e.g., 2-chloro-cinnamic acid)—can be exploited for the synthesis of L-phenylalanine derivatives. The enzyme's active site is exquisitely shaped to bind the substrate and facilitate the anti-Markovnikov addition of ammonia, ensuring the formation of the L-enantiomer. caymanchem.com

Transaminases (TAs): Amine transaminases are used in the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids. rsc.org In a typical process, a transaminase can convert a keto acid like 2-chloro-phenylpyruvic acid into 2-chloro-L-phenylalanine by transferring an amino group from an amino donor, such as L-alanine or isopropylamine. The stereochemical outcome is controlled by the enzyme's ability to distinguish between the two enantiotopic faces of the keto acid substrate. rsc.orghims-biocat.eu

The table below highlights examples of biocatalytic systems used for producing enantiopure phenylalaninols, which are derived from the corresponding amino acids, showcasing the high conversions and enantiomeric excess achievable.

| Target Molecule | Enzyme System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-Phenylalaninol | LAAD, ARO10, RpBAL, ATA | 72 | >99 |

| (S)-Phenylalaninol | LAAD, ARO10, RpBAL, ATA | 80 | >99 |

| (R)-Phenylethanolamine | Multi-enzyme cascade | 92 (yield) | >99.9 |

| (R)-1-Phenyl-1,2-diol | Multi-enzyme cascade | 75 (yield) | >99 |

This table illustrates the effectiveness of one-pot cascade biocatalysis for synthesizing chiral molecules from L-phenylalanine. LAAD: L-amino acid deaminase; ARO10: α-keto acid decarboxylase; RpBAL: benzaldehyde (B42025) lyase; ATA: amine transaminase. Data adapted from studies on phenylalaninol and amino alcohol synthesis. rsc.orghims-biocat.eu

Diastereoselective Synthesis Approaches for Related Scaffoldings

While the synthesis of 2-chloro-L-phenylalanine itself focuses on enantioselectivity (controlling a single chiral center), many applications require molecules with multiple stereocenters. Diastereoselective synthesis, which controls the relative stereochemistry of multiple chiral centers, is crucial for building complex molecular architectures. Methods developed for creating related scaffolds, such as substituted piperidines or cyclohexanes, showcase advanced strategies in stereocontrol that can be relevant to derivatives of 2-chloro-L-phenylalanine. nih.govbeilstein-journals.orgnih.gov

One such approach is the cascade inter-intramolecular double Michael reaction. beilstein-journals.org This strategy has been used to synthesize highly functionalized cyclohexanone (B45756) skeletons, which are core structures in many natural products. beilstein-journals.org The reaction between a Michael donor and an acceptor can be catalyzed to proceed with high diastereoselectivity, forming multiple new stereocenters in a single operation. beilstein-journals.org

Another powerful methodology involves using chiral building blocks derived from amino acids to construct new, complex scaffolds. For example, β-enaminoesters derived from (R)-(−)-2-phenylglycinol can be used to synthesize chiral, highly functionalized zwitterionic bicyclic lactams. nih.gov An intramolecular Corey–Chaykovsky ring-closing reaction is a key step that generates two or three new stereogenic centers with high diastereoselectivity. nih.gov These bicyclic intermediates can then be transformed into valuable structures like polysubstituted piperidines and pipecolic acid derivatives. nih.gov Such strategies demonstrate how the inherent chirality of an amino acid precursor can be used to direct the formation of subsequent stereocenters in a predictable manner.

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

To achieve high levels of stereocontrol in asymmetric synthesis, chemists rely on chiral auxiliaries and catalysts. sigmaaldrich.comwikipedia.orgresearchgate.net These molecules transfer their chiral information to a prochiral substrate during a reaction, guiding the formation of one stereoisomer over another.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.org It directs the stereochemical course of a reaction and is subsequently removed for potential recycling. sigmaaldrich.comwikipedia.org Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries. wikipedia.orgresearchgate.net When attached to a carboxylic acid derivative, they can direct stereoselective alkylation or aldol (B89426) reactions. wikipedia.org For synthesizing a compound like 2-chloro-L-phenylalanine, an N-acyloxazolidinone could be enolized and then alkylated with 2-chlorobenzyl bromide, with the bulky auxiliary blocking one face of the enolate, leading to diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched amino acid. wikipedia.org Other auxiliaries include derivatives of ephedrine, pseudoephedrine, and camphorsultam. sigmaaldrich.comwikipedia.org

Chiral Catalysts: Unlike auxiliaries, chiral catalysts are used in sub-stoichiometric amounts and can facilitate many transformations before being consumed. nih.gov Asymmetric phase-transfer catalysis is a prime example relevant to the synthesis of 2-chloro-L-phenylalanine. nih.govnih.gov As mentioned in section 3.1, quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective catalysts. nih.govnih.gov These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, creating a chiral environment that directs the incoming electrophile (2-chlorobenzyl bromide) to a specific face, thus determining the final stereochemistry of the product. nih.gov The ability to use two pseudoenantiomeric catalysts (derived from cinchonine (B1669041) and cinchonidine) to produce either enantiomer of the final product is a significant advantage of this system. nih.govnih.gov

Derivatization and Chemical Transformations of 2 Chloro L Phenylalanine Hydrochloride

Amine and Carboxyl Group Protection Strategies

In peptide synthesis, the selective protection of the α-amino and carboxyl groups of amino acids is crucial to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence. For 2-chloro-L-phenylalanine, standard protection strategies are employed, with the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups being the most prominent for amine protection.

The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality of amino acids. orgsyn.org The synthesis of Boc-2-chloro-L-phenylalanine involves the reaction of 2-chloro-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. orgsyn.org This protecting group is advantageous due to its stability under a variety of reaction conditions used in peptide synthesis while being easily removable with mild acids like trifluoroacetic acid (TFA). biosynth.com

The resulting Boc-2-chloro-L-phenylalanine is a key intermediate in both solid-phase and solution-phase peptide synthesis. chemimpex.com Its stability and reactivity make it a valuable component for researchers in medicinal chemistry and biochemistry. chemimpex.com The presence of the Boc group allows for the sequential addition of other amino acids to the carboxyl terminus without the risk of self-polymerization or other side reactions involving the amino group. chemimpex.com

Table 1: Key Features of Boc-Protection for 2-Chloro-L-phenylalanine

| Feature | Description |

| Protecting Group | tert-Butoxycarbonyl (Boc) |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Reaction Condition | Basic |

| Deprotection | Mild acid (e.g., Trifluoroacetic acid - TFA) |

| Application | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis |

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.gov Fmoc-2-chloro-L-phenylalanine is synthesized by reacting 2-chloro-L-phenylalanine with Fmoc-Cl or Fmoc-OSu in the presence of a base. This derivative is widely used as a building block in the synthesis of complex and functional peptides. chemimpex.comchemimpex.com

A key advantage of the Fmoc group is its base-lability; it is typically removed by treatment with a secondary amine, most commonly piperidine. chempep.com This orthogonality with the acid-labile side-chain protecting groups and the resin linker in SPPS allows for the selective deprotection of the α-amino group without affecting other parts of the peptide-resin conjugate. nih.gov The use of Fmoc-protected amino acids, including Fmoc-2-chloro-L-phenylalanine, has been instrumental in the automation of peptide synthesis. nih.gov

Table 2: Comparison of Boc and Fmoc Protection Strategies

| Aspect | Boc-Protection | Fmoc-Protection |

| Chemical Nature | Acid-labile | Base-labile |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | Piperidine |

| Primary Application | Historically significant in SPPS, still used in solution-phase | Dominant in modern SPPS |

| Compatibility | Compatible with base-labile side-chain protecting groups | Compatible with acid-labile side-chain protecting groups |

Esterification of the carboxyl group of 2-chloro-L-phenylalanine is a common strategy to create versatile synthetic intermediates. For instance, the methyl or ethyl ester can be prepared by reacting the amino acid with the corresponding alcohol in the presence of an acid catalyst. These esters can then be used in various coupling reactions.

In the context of peptide synthesis, the carboxyl group is often activated for coupling. However, in other synthetic applications, esterification serves to protect the carboxyl group from participating in unwanted reactions. For example, in the synthesis of complex molecules, the esterified amino acid can undergo reactions at the amino group or the phenyl ring, with the ester being hydrolyzed at a later stage to regenerate the carboxylic acid.

Formation of Peptide Bonds

The core of peptide synthesis lies in the formation of amide (peptide) bonds between amino acids. 2-Chloro-L-phenylalanine can be incorporated into peptide chains using both solid-phase and solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting. chempep.com In this technique, the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-protected amino acids. chempep.com

Fmoc-2-chloro-L-phenylalanine is a standard building block used in SPPS. chemimpex.com The synthesis cycle involves the following steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with piperidine. chempep.com

Activation and Coupling: The incoming Fmoc-2-chloro-L-phenylalanine is activated using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). nih.gov This activated species then reacts with the free amino group on the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The incorporation of 2-chloro-L-phenylalanine can introduce unique properties to the resulting peptide due to the electronic and steric effects of the chlorine atom.

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or for the synthesis of short peptides. chempep.comyoutube.com In this approach, the coupling reactions are carried out in a suitable solvent. Both the N-terminal and C-terminal protecting groups are crucial to control the reaction. youtube.com

The synthesis of a dipeptide, for example, would involve reacting an N-protected 2-chloro-L-phenylalanine (e.g., Boc-2-chloro-L-phenylalanine) with a C-terminally protected amino acid (e.g., a methyl ester). The coupling is facilitated by activating agents similar to those used in SPPS. After the formation of the protected dipeptide, one of the protecting groups is selectively removed to allow for further chain elongation.

Transformations into Other Chiral Building Blocks

2-Chloro-L-phenylalanine hydrochloride serves as a valuable starting material for the synthesis of other significant chiral molecules. Its inherent stereochemistry and functional groups can be manipulated through various chemical reactions to yield enantiomerically pure D-amino acids and complex cyclic derivatives, which are crucial in medicinal chemistry and drug development.

Conversion to D-Amino Acid Enantiomers

The transformation of L-amino acids into their unnatural D-enantiomers is of significant interest for the synthesis of pharmaceuticals, as incorporating D-amino acids can enhance peptide resistance to enzymatic degradation. caymanchem.com A highly efficient method for the stereoinversion of L-phenylalanine derivatives, including 2-chloro-L-phenylalanine, into their corresponding D-enantiomers has been developed using a one-pot biocatalytic cascade. organic-chemistry.org

This enzymatic process typically involves a two-step reaction sequence performed in a single vessel:

Oxidative Deamination : An L-amino acid deaminase (LAAD), often from Proteus myxofaciens or Proteus mirabilis, catalyzes the deamination of the L-enantiomer to its corresponding α-keto acid intermediate. organic-chemistry.orgtdl.org For 2-chloro-L-phenylalanine, this intermediate is 2-chloro-phenylpyruvic acid.

Reductive Amination : A stereoselective D-amino acid dehydrogenase, such as meso-diaminopimelate D-dehydrogenase (StDAPDH) from Symbiobacterium thermophilum, then catalyzes the reductive amination of the α-keto acid to produce the target D-amino acid. organic-chemistry.org

To drive the reductive amination step, a cofactor recycling system is essential. The regeneration of NADPH is commonly achieved using formate (B1220265) dehydrogenase (FDH) with sodium formate as a substrate. tdl.org This multi-enzyme system allows for the quantitative conversion of various L-phenylalanine analogues into their D-enantiomers with exceptional optical purity. organic-chemistry.orgtdl.org Research has demonstrated that D-2-chlorophenylalanine can be produced from its L-enantiomer in quantitative yield and with an enantiomeric excess (ee) of over 99%. tdl.org

| Substrate (L-enantiomer) | Enzyme System | Cofactor Recycling | Product (D-enantiomer) | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| L-Phenylalanine | PmLAAD / StDAPDH | Formate/FDH (NADPH) | D-Phenylalanine | Quantitative | >99% | organic-chemistry.org |

| 2-Chloro-L-phenylalanine | PmLAAD / m-DAPDH | Formate/FDH (NADPH) | D-2-Chlorophenylalanine | Quantitative | >99% | tdl.org |

| 4-Fluoro-L-phenylalanine | LAAD / D-HicDH | Formate/FDH (NADH) | D-4-Fluorophenylalanine | 84% (isolated) | >99% | tdl.org |

Precursors for Cyclic Amino Acid Derivatives (e.g., Tetramic Acids, Oxazolidinones)

The unique structure of this compound makes it an excellent precursor for synthesizing various heterocyclic compounds that serve as chiral building blocks.

Tetramic Acids

The tetramic acid (pyrrolidine-2,4-dione) scaffold is a core component of many natural products exhibiting a wide range of biological activities, including antibiotic and antifungal properties. nih.gov Chiral tetramic acids can be readily prepared from amino acid esters via the Lacey-Dieckmann cyclization. nih.gov This method is an intramolecular Claisen condensation of an N-acylated amino acid ester. wikipedia.orgmasterorganicchemistry.com

The general synthesis, exemplified using L-phenylalanine methyl ester, proceeds as follows:

N-Acylation : The amino group of the amino acid ester (e.g., 2-chloro-L-phenylalanine methyl ester, derived from the hydrochloride salt) is first acylated, typically with a derivative of malonic acid or another dicarbonyl compound.

Intramolecular Cyclization : The resulting acyclic precursor is treated with a strong base, such as sodium methoxide (B1231860) or potassium tert-butoxide. The base promotes an intramolecular Dieckmann condensation, where the enolate formed attacks the ester carbonyl, leading to the formation of the 5-membered tetramic acid ring. nih.gov

This established route is applicable to a wide variety of chiral amino acid esters, allowing for the synthesis of the corresponding C5-substituted tetramic acids while retaining the original stereochemistry. nih.gov Thus, this compound is a suitable starting point for producing (S)-5-(2-chlorobenzyl)pyrrolidine-2,4-dione.

Oxazolidinones

Chiral oxazolidinones are highly valuable auxiliaries in asymmetric synthesis, famously used in Evans aldol (B89426) reactions. orgsyn.org Amino acids are common precursors for these heterocycles. The synthesis of a 4-substituted-2-oxazolidinone from an L-amino acid, such as 2-chloro-L-phenylalanine, generally involves a two-step process. orgsyn.org

Reduction to Amino Alcohol : The carboxylic acid functionality of the amino acid is reduced to a primary alcohol to form a β-amino alcohol. For instance, (S)-phenylalanine can be reduced to (S)-phenylalanol using a borane-dimethyl sulfide (B99878) complex (BMS) in the presence of boron trifluoride etherate. orgsyn.org This procedure can be applied to 2-chloro-L-phenylalanine to yield (S)-2-amino-3-(2-chlorophenyl)propan-1-ol.

Cyclization : The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This is typically achieved by reacting the amino alcohol with diethyl carbonate or a phosgene (B1210022) equivalent (e.g., triphosgene) in the presence of a base. orgsyn.org

This transformation converts 2-chloro-L-phenylalanine into the corresponding chiral (S)-4-(2-chlorobenzyl)-2-oxazolidinone, a versatile building block for further synthetic applications. orgsyn.org

Applications of 2 Chloro L Phenylalanine Hydrochloride in Advanced Chemical Biology Research

Use as an Internal Standard in Advanced Metabolomics Studies

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, accuracy and reproducibility are paramount. 2-Chloro-L-phenylalanine hydrochloride serves as a crucial tool to ensure data quality by being employed as an internal standard. caymanchem.comnih.gov Its structural similarity to the endogenous amino acid L-phenylalanine, combined with its distinct mass due to the chlorine atom, makes it an ideal candidate for this purpose. caymanchem.comscbt.com

Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variations that can occur during sample preparation, injection, and analysis. sigmaaldrich.com By adding a known amount of 2-chloro-L-phenylalanine to a sample, researchers can normalize the signals of the metabolites of interest, thereby improving the precision and accuracy of quantification. nih.gov For instance, it has been utilized as an internal standard in LC-MS-based metabolomics studies to investigate lipids and organic acids in biological samples. caymanchem.com In a study on chronic obstructive pulmonary disease, L-2-chlorophenylalanine was used as an internal standard in the metabolomic analysis of lung tissues. sigmaaldrich.com

The use of a chlorinated amino acid like 2-chloro-L-phenylalanine as an internal standard is advantageous because it is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins, and is unlikely to be present in the biological samples being analyzed. caymanchem.com This prevents interference with the measurement of endogenous metabolites.

Table 1: Application of 2-Chloro-L-phenylalanine as an Internal Standard

| Analytical Technique | Sample Type | Purpose | Reference |

| LC-MS | Biological Fluids/Tissues | Quantification of metabolites | caymanchem.com |

| UPLC-MS | Lung Tissues | Metabolomic profiling | sigmaaldrich.com |

| GC-MS | Serum | Metabolite extraction and derivatization | caltech.edu |

Investigation of Neurotransmitter Systems and Brain Function

By acting as an analogue or inhibitor, 2-chloro-L-phenylalanine can be used to probe the phenylalanine-dependent pathways. chemimpex.com This allows researchers to investigate the consequences of altering the levels of these crucial neurotransmitters, providing insights into their roles in various physiological and pathological processes. biosynth.com Its unique chlorinated structure enhances its specificity, enabling targeted studies on amino acid metabolism and its impact on brain chemistry. chemimpex.com

Furthermore, this compound is utilized in the study of amino acid transporters in the brain. chemimpex.comnih.gov These transporters are critical for the uptake of amino acids from the bloodstream into the brain, a necessary step for neurotransmitter synthesis and protein production. By examining how 2-chloro-L-phenylalanine interacts with these transporters, scientists can better understand the mechanisms that regulate brain amino acid homeostasis and, consequently, neurotransmitter levels. nih.gov

Elucidation of Enzyme Mechanism and Active Site Characterization

Understanding the mechanism of enzyme action is a fundamental goal in biochemistry and is crucial for drug design and development. This compound serves as a selective inhibitor for certain enzymes, making it an invaluable tool for elucidating their mechanisms and characterizing their active sites. chemimpex.combiosynth.com

One notable example is its use in studying phenylalanine ammonia (B1221849) lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine to cinnamic acid. caymanchem.com Research has shown that bacterial Anabaena variabilis phenylalanine ammonia lyase has a broad substrate specificity and can be studied using analogues like 2-chloro-L-phenylalanine. caymanchem.com By observing how this chlorinated analogue interacts with the enzyme's active site, researchers can infer details about the binding and catalytic mechanisms of the native substrate.

Another significant target is phenylalanine hydroxylase (PAH), the rate-limiting enzyme in the metabolic pathway that converts phenylalanine to tyrosine. rsc.org The para-substituted isomer, p-chlorophenylalanine, has been extensively studied as an inhibitor of both tryptophan hydroxylase and phenylalanine hydroxylase. rsc.orgresearchgate.net These inhibition studies are critical for understanding how the enzyme functions and for developing potential therapeutic agents that target amino acid metabolism. chemimpex.com

Table 2: 2-Chloro-L-phenylalanine in Enzyme Inhibition Studies

| Enzyme | Research Focus | Key Finding | Reference |

| Phenylalanine Ammonia Lyase (PAL) | Substrate specificity | Acts as a substrate analogue, aiding in the study of the enzyme's broad specificity. | caymanchem.com |

| Phenylalanine Hydroxylase (PAH) | Inhibition mechanism | The para-chloro isomer acts as a potent inhibitor, helping to characterize the enzyme's active site and function. | rsc.org |

Protein Engineering and Design of Modified Protein Structures

The ability to create proteins with novel properties is a cornerstone of modern biotechnology. This compound is employed in the field of protein engineering to design modified proteins. chemimpex.com The introduction of this unnatural amino acid into a protein's structure allows scientists to investigate the effects of halogen substitution on protein folding, stability, and function. chemimpex.comneb.com

The incorporation of unnatural amino acids like 2-chloro-L-phenylalanine is typically achieved through techniques such as site-directed mutagenesis, where the genetic code is altered to specify the insertion of the non-canonical amino acid at a particular position in the protein sequence. nih.govneb.com This allows for precise control over the location of the modification. The unique steric and electronic properties of the chlorine atom can introduce new functionalities or alter existing ones. For example, the chlorine atom can influence protein-protein interactions or the binding of small molecules.

While the direct incorporation of 2-chloro-L-phenylalanine is a subject of ongoing research, the broader field of incorporating phenylalanine analogues has been well-established. caltech.edu These studies pave the way for using 2-chloro-L-phenylalanine to create proteins with enhanced catalytic activity, altered substrate specificity, or improved stability, which have potential applications in therapeutics and industrial biocatalysis.

Probing Amino Acid Transport Mechanisms in Cellular Systems

The transport of amino acids across cellular membranes is a fundamental biological process mediated by specific transporter proteins. This compound is utilized as a chemical tool to probe the mechanisms of these transporters, particularly the large neutral amino acid transporter (LAT1). chemimpex.comnih.gov LAT1 is highly expressed at the blood-brain barrier and is responsible for the transport of large neutral amino acids, including phenylalanine, into the brain.

Due to its structural similarity to L-phenylalanine, 2-chloro-L-phenylalanine can interact with the LAT1 transporter. This interaction can be used in competitive binding assays to determine the affinity of other molecules, such as potential drug candidates, for the transporter. By measuring the extent to which a test compound inhibits the transport of a known LAT1 substrate in the presence of 2-chloro-L-phenylalanine, researchers can assess its potential for brain penetration via this pathway.

These studies are critical for the development of drugs targeting the central nervous system, as the ability to cross the blood-brain barrier is often a major challenge. Understanding how compounds like 2-chloro-L-phenylalanine interact with transporters like LAT1 provides valuable insights for designing neuropharmaceuticals with improved delivery to the brain. chemimpex.com

Development of Novel Chemical Probes and Tags

The development of chemical probes and tags is essential for visualizing and studying biological processes in real-time. While direct applications of 2-chloro-L-phenylalanine as a probe are still emerging, its structure serves as a valuable scaffold for the synthesis of more complex molecular tools. rsc.orgnih.gov The field of chemical biology has seen a surge in the creation of fluorescent amino acids that can be incorporated into peptides and proteins to act as reporters of their local environment, conformation, or interactions. nih.gov

The synthesis of such probes often involves modifying a core amino acid structure, like phenylalanine, with a fluorophore or other reporter group. nih.govnih.gov The unique chemical properties of 2-chloro-L-phenylalanine, including the reactivity of the chloro-substituted phenyl ring, could potentially be exploited for the attachment of various tags. chemimpex.com For example, the chlorine atom could serve as a handle for cross-coupling reactions to introduce fluorescent moieties or bioorthogonal handles for subsequent labeling.

While current research highlights the synthesis of fluorescent probes from phenylalanine and other amino acids, the principles can be extended to its chlorinated analogue. nih.govnih.gov The development of probes based on 2-chloro-L-phenylalanine would provide researchers with new tools to study biological systems with high specificity and minimal perturbation.

Analytical and Spectroscopic Characterization Methodologies for 2 Chloro L Phenylalanine Hydrochloride

Chromatographic Techniques for Purity and Identity

Chromatography is fundamental to separating 2-chloro-L-phenylalanine hydrochloride from reaction impurities, starting materials, and other related substances. These techniques provide both qualitative identity and quantitative purity data.

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity and assay of this compound. Commercial suppliers routinely use HPLC to certify the purity of their products, often guaranteeing levels of ≥98% or higher. thermofisher.comcaymanchem.comscbt.com The technique is valued for its precision, sensitivity, and reproducibility.

The analysis typically involves reversed-phase (RP) or chiral HPLC methods. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, separating compounds based on their hydrophobicity. For a more specialized analysis, particularly to confirm the enantiomeric purity of the L-isomer, chiral chromatography is employed. This uses a chiral stationary phase (CSP) that can differentiate between enantiomers. For instance, methods for related chiral phenylalanine derivatives have utilized columns like the Daicel Chiralcel IC with a mobile phase of n-hexane and isopropanol. nih.gov

Methods developed for other amino acids, such as phenylalanine, are often adaptable. researchgate.net These can include HILIC (Hydrophilic Interaction Chromatography) and mixed-mode chromatography, which combine reversed-phase and ion-exchange mechanisms to achieve effective separation of polar compounds like amino acids without the need for derivatization. helixchrom.com

| Supplier/Source Type | Stated Purity (by HPLC) | Reference |

|---|---|---|

| Chemical Supplier 1 | >98.5% | ruifuchem.com |

| Chemical Supplier 2 | ≥98.0% | thermofisher.com |

| Chemical Supplier 3 | ≥99% (Chiral and standard HPLC) | chemimpex.com |

| Chemical Supplier 4 | ≥98% | caymanchem.comscbt.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for detecting and quantifying 2-chloro-L-phenylalanine in complex biological samples like serum, plasma, or tissue extracts. nih.govnih.gov Due to its structural similarity to natural phenylalanine but distinct mass, 2-chloro-L-phenylalanine is an excellent internal standard for metabolomics studies. caymanchem.commdpi.com

In these applications, a known quantity of 2-chloro-L-phenylalanine is added to a biological sample during the extraction process. mdpi.com The sample is then analyzed by LC-MS/MS. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors for the specific mass transition of the parent ion to a characteristic fragment ion for both the analyte (e.g., phenylalanine) and the internal standard (2-chloro-L-phenylalanine). nih.gov For phenylalanine, a typical transition monitored is m/z 166.2 → 120.2. nih.gov For 2-chloro-L-phenylalanine, the corresponding transition would be adjusted for its higher mass due to the chlorine atom. This approach provides high selectivity and accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

A typical sample preparation workflow involves protein precipitation with a solvent like methanol (B129727), centrifugation, drying the supernatant, and reconstituting the residue in a solution containing the 2-chloro-L-phenylalanine internal standard before injection into the LC-MS system. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry (ID-LC/MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Isotopically labeled analogue (e.g., Phenylalanine-ring-13C6) or a structural analogue like 2-chloro-L-phenylalanine. | nih.govmdpi.com |

| Sample Preparation | Simple extraction/protein precipitation, no derivatization required. | nih.govmdpi.com |

Spectroscopic Characterization of Structure and Conformation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum would feature distinct signals for the protons. The α-proton (CH) typically appears as a multiplet, coupled to the two diastereotopic β-protons (CH₂). chemicalbook.com These β-protons themselves would appear as a pair of multiplets. The aromatic protons on the chlorophenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum, with chemical shifts influenced by the electron-withdrawing effect of the chlorine atom at the ortho position.

The ¹³C NMR spectrum provides information on the carbon skeleton. chemicalbook.com Key signals correspond to the carboxyl carbon (~170-175 ppm), the α-carbon (~55-60 ppm), the β-carbon (~35-40 ppm), and the carbons of the aromatic ring (~125-140 ppm). hmdb.cabmrb.io The presence of the chlorine atom directly attached to a ring carbon causes a significant downfield shift for that carbon and influences the shifts of the other aromatic carbons. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively.

| Atom | L-Phenylalanine ¹H Shift (in D₂O) | L-Phenylalanine ¹³C Shift (in D₂O) | Expected Shift Change for 2-Chloro-L-Phenylalanine |

|---|---|---|---|

| α-H | 3.98 | - | Minor change |

| β-H | 3.1-3.3 | - | Minor change |

| Aromatic-H | 7.3-7.4 | - | Downfield shift and more complex splitting |

| C=O | - | 176.8 | Minor change |

| α-C | - | 58.7 | Minor change |

| β-C | - | 39.1 | Minor change |

| Aromatic-C | - | 130-138 | Significant shifts, especially for C-Cl carbon (downfield) |

| Reference data for L-Phenylalanine from BMRB and HMDB. hmdb.cabmrb.iohmdb.ca |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within this compound. In the solid state, amino acids typically exist as zwitterions, which strongly influences their vibrational spectra. yildiz.edu.tr

The FTIR spectrum is characterized by prominent absorption bands. researchgate.net Key features for the parent L-phenylalanine structure include:

N-H stretching: Broad bands in the 2500-3200 cm⁻¹ region, characteristic of the -NH₃⁺ group involved in hydrogen bonding.

C=O stretching: An asymmetric stretching band for the carboxylate group (-COO⁻) around 1560-1600 cm⁻¹. researchgate.net

N-H bending: A band around 1500-1550 cm⁻¹.

Aromatic ring vibrations: C=C stretching bands around 1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. researchgate.net

For 2-chloro-L-phenylalanine, the spectrum would retain these fundamental features, but with distinct shifts in the bands associated with the phenyl ring due to the mass and electronic effect of the chlorine substituent. A C-Cl stretching vibration would also be expected, typically in the 1000-1100 cm⁻¹ region or lower. FTIR can also be used to differentiate between racemic mixtures and pure enantiomers, as intermolecular interactions in the crystal lattice can lead to subtle but measurable spectral differences. thermofisher.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic ring. The ring breathing mode of phenylalanine, observed around 1001 cm⁻¹, would be sensitive to substitution on the ring. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| -NH₃⁺ Stretching (H-bonded) | 2500 - 3200 (broad) | FTIR | yildiz.edu.tr |

| Aromatic C-H Stretching | ~3030 - 3060 | FTIR/Raman | researchgate.net |

| -COO⁻ Asymmetric Stretching | ~1560 - 1600 | FTIR | researchgate.net |

| Aromatic C=C Stretching | ~1600 | FTIR/Raman | researchgate.net |

| -NH₃⁺ Bending | ~1500 - 1550 | FTIR | thermofisher.com |

| Phenyl Ring Breathing | ~1001 | Raman | researchgate.net |

Although a specific crystal structure for this compound was not found in the search results, the methodology is well-established. For the parent L-phenylalanine, crystallographic studies confirm its zwitterionic nature in the solid state, with a network of hydrogen bonds linking the protonated amino group (-NH₃⁺) of one molecule to the deprotonated carboxylate group (-COO⁻) of neighboring molecules. yildiz.edu.trrsc.org

A crystallographic analysis of this compound would precisely define the orientation of the chlorophenyl side chain relative to the amino acid backbone. This information is critical for understanding steric and electronic effects in contexts like peptide synthesis or enzyme inhibition studies. In cases where suitable single crystals are difficult to obtain, powder X-ray diffraction (PXRD) coupled with computational methods like solid-state density functional theory (DFT) can be used to solve or refine the crystal structure. rsc.org

Advanced Purity Assessment in Research Materials

The rigorous assessment of purity for research-grade this compound is paramount to ensure the reliability and reproducibility of experimental results. Beyond basic characterization, advanced analytical methodologies are employed to scrutinize the material for even trace levels of impurities, including enantiomeric and process-related contaminants. These methods are often validated to guarantee their accuracy, precision, and robustness.

A cornerstone of advanced purity assessment for chiral molecules like this compound is the determination of enantiomeric purity. This is critical because the biological activity of enantiomers can differ significantly. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. nih.govresearchgate.net The principle lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to their separation.

For instance, a general HPLC method for determining the enantiomeric purity of L-amino acids involves pre-column derivatization to enhance detection sensitivity, followed by separation on a Pirkle-type chiral stationary phase. nih.gov In one study, 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) was used as a derivatizing agent, with the resulting NBD-amino acid enantiomers being separated on a Sumichiral OA-2500S column. nih.gov This method demonstrated the capability to quantify trace amounts of the D-enantiomer (as low as 0.5%) in the presence of a large excess of the L-enantiomer. nih.gov While this specific method was validated for a range of amino acids, similar principles are directly applicable to this compound. A representative chiral HPLC method for the enantiomeric purity of 2-Chloro-L-phenylalanine could be developed and validated.

In the synthesis of L-2-chlorophenylalanine from 2-chlorocinnamic acid, the enantiomeric excess of the final product was determined to be 99% by HPLC analysis. chemicalbook.com This highlights the importance of analytical monitoring during and after synthesis to ensure high enantiopurity.

The validation of such analytical methods is crucial and typically involves assessing parameters like selectivity, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy. nih.govscielo.br

Below is an interactive data table representing typical parameters for a validated chiral HPLC method for the analysis of this compound.

| Parameter | Specification | Finding |

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR (+)) | Provides effective separation of enantiomers. |

| Mobile Phase | Perchloric acid solution (e.g., 0.05%) | The pH of the aqueous solution is critical for resolution. nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | Optimized for best separation and peak shape. |

| Column Temperature | 15 - 30 °C | Temperature can influence retention times and resolution. |

| Detection | UV at 200-254 nm | Wavelength selected for optimal absorbance of the analyte. |

| LOD | Typically in the µg/mL range | Demonstrates the sensitivity of the method. dujps.comasianpubs.org |

| LOQ | Typically in the µg/mL range | The lowest concentration that can be reliably quantified. dujps.comasianpubs.org |

| Linearity (r²) | >0.99 | Indicates a strong correlation between concentration and response. dujps.com |

| Accuracy (% Recovery) | 98 - 102% | Shows the closeness of the measured value to the true value. dujps.com |

| Precision (%RSD) | <2% | Demonstrates the reproducibility of the method. dujps.com |

Beyond enantiomeric purity, the assessment of process-related impurities is also a critical aspect of quality control. These impurities can arise from starting materials, intermediates, by-products, or degradation products formed during synthesis and storage. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the identification and characterization of these impurities, even when reference standards are unavailable. nih.gov LC-MS/MS can provide "fingerprints" of impurities, including their precursor and product ion masses, which can be used for identification and to ensure batch-to-batch consistency. nih.gov

A comprehensive impurity profile would involve the identification and quantification of any detectable impurity. The International Conference on Harmonisation (ICH) guidelines recommend that impurities present at levels above 0.1% in an active pharmaceutical ingredient should be identified and characterized. fishersci.com

The following table outlines potential types of impurities that could be assessed in research-grade this compound.

| Impurity Type | Potential Source | Analytical Approach |

| Enantiomeric Impurity (D-isomer) | Incomplete stereoselectivity in synthesis | Chiral HPLC |

| Starting Material (2-chlorocinnamic acid) | Incomplete reaction | HPLC, LC-MS |

| Positional Isomers (e.g., 3-chloro-, 4-chloro-L-phenylalanine) | Impurities in starting materials or side reactions | HPLC, LC-MS |

| Other Related Amino Acids | Cross-contamination | Amino Acid Analysis, HPLC |

| Solvent Residues | Purification process | Gas Chromatography (GC) |

Computational and Theoretical Investigations of 2 Chloro L Phenylalanine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of 2-chloro-L-phenylalanine hydrochloride. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. wiley.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. wiley.comorientjchem.org This approach allows for the accurate calculation of various molecular properties for systems like this compound.

DFT calculations can elucidate the geometric and electronic configurations of the molecule. wiley.com By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. The resulting electronic structure provides information on the distribution of electrons, which is crucial for understanding the molecule's reactivity. For instance, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Reactivity Descriptors for a Phenylalanine Analog Calculated using DFT

| Descriptor | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (EA) | 1.2 eV | The energy released when an electron is added. |

| Electronegativity (χ) | 3.85 eV | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | A measure of the electrophilic power of a molecule. |

Note: These values are for illustrative purposes to demonstrate the type of data generated from DFT calculations.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. wikipedia.orggatech.edu It is an application of the variational method, where the ground-state energy is approximated by minimizing the energy of a trial wavefunction. gatech.edu The HF method assumes that the many-electron wavefunction can be represented by a single Slater determinant, which is constructed from a set of one-electron functions called spin-orbitals. wikipedia.orgyoutube.com

A key aspect of the HF method is its self-consistent field (SCF) nature. wikipedia.orggatech.edu Each electron is considered to move in the average electric field created by all other electrons, and the orbitals are iteratively refined until the solution is consistent with the field it generates. wikipedia.org Solving the HF equations yields a set of molecular orbitals and their corresponding orbital energies. gatech.edu

For this compound, HF calculations can provide a qualitative understanding of the molecular orbital structure. The resulting canonical molecular orbitals are delocalized over the entire molecule and can be used to describe bonding and electronic transitions. researchgate.net While HF theory neglects electron correlation, leading to some inaccuracies in energy predictions, it serves as an excellent starting point for more advanced computational methods. gatech.edu The molecular orbitals obtained from HF calculations are fundamental to describing the electronic properties of the molecule. gatech.edu

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the dynamic behavior and interactions of this compound, providing insights that are often inaccessible through static quantum chemical calculations alone.

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable, low-energy arrangements of its atoms. The introduction of a chlorine atom on the phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred conformation. unina.it

Computational methods can systematically explore the conformational space by rotating the molecule's single bonds. The steric hindrance introduced by the bulky chlorine substituent can restrict the rotational freedom of the phenyl ring relative to the amino acid backbone. unina.it This restriction can favor specific conformations that minimize steric repulsions, which in turn can influence how the molecule binds to a biological receptor. unina.it By calculating the relative energies of different conformers, researchers can determine the most probable shapes of the molecule in different environments, such as in the gas phase or in solution. nih.gov

Table 2: Illustrative Relative Energies of 2-Chloro-L-Phenylalanine Conformers

| Conformer | Dihedral Angle (χ1) | Dihedral Angle (χ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | 60° | 90° | 0.00 | 45.2 |

| 2 | 180° | 90° | 0.55 | 25.1 |

| 3 | -60° | 90° | 0.21 | 30.7 |

Note: Data is illustrative. χ1 and χ2 represent key dihedral angles defining the side-chain orientation.

2-Chloro-L-phenylalanine is known to be used in enzyme inhibition studies and as a substrate for certain enzymes. caymanchem.comchemimpex.com Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for studying these interactions.

Molecular docking predicts the preferred binding orientation of one molecule (the ligand, e.g., 2-chloro-L-phenylalanine) to a second (the receptor, e.g., an enzyme active site). nih.gov This method helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. The results can explain the compound's inhibitory activity or its specificity as a substrate. chemimpex.com

Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. These simulations provide a more realistic model of the interaction by accounting for the flexibility of both the ligand and the enzyme. nih.gov MD can reveal changes in the enzyme's conformation upon substrate binding and provide insights into the catalytic mechanism or the mechanism of inhibition.

Computational methods can accurately predict various spectroscopic properties of this compound, which aids in the interpretation of experimental spectra. nih.gov

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to predict the infrared (IR) and Raman spectra. nih.gov These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. Comparing the computed spectrum with experimental data can help in assigning the observed spectral bands to specific molecular motions. nih.govresearchgate.net

UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.govnih.gov These calculations can help understand the electronic transitions responsible for the observed absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and spin-spin coupling constants observed in NMR spectroscopy can also be predicted using quantum chemical calculations. By computing the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental values to aid in structure elucidation. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-L-phenylalanine |

| L-phenylalanine |

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of molecules, including amino acid derivatives like this compound. These theoretical investigations provide detailed insights into reaction pathways, transition states, and the electronic structures of intermediates, which can be challenging to determine experimentally. While specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the methodologies employed in related systems, such as the chlorination of phenylalanine, offer a clear framework for how such investigations are conducted.

A notable example of the application of computational methods is the study of dichloroacetonitrile formation from phenylalanine during chloramination. This research showcases the utility of Density Functional Theory (DFT) and other computational techniques in unraveling complex reaction networks. By modeling the reactions of phenylalanine, researchers can predict the formation of various byproducts and elucidate the underlying mechanisms.

Key Computational Methodologies:

Density Functional Theory (DFT): This is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is employed to calculate the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. This allows for the mapping of the potential energy surface of a reaction.

Molecular Dynamics (MD) Simulations: These simulations are used to study the dynamic behavior of molecules and can provide insights into the role of solvent and conformational changes during a reaction.

Pharmacophore Analysis: This technique is used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, which can be crucial in understanding enzyme-catalyzed reactions.

Research Findings from a Related System:

In a computational-aided analysis of the chloramination of phenylalanine, researchers were able to identify and characterize the pathways leading to the formation of dichloroacetonitrile. The study likely involved the following steps, which are standard in such computational investigations:

Reactant and Intermediate Geometry Optimization: The three-dimensional structures of phenylalanine and various chlorinated intermediates were optimized to find their most stable conformations.

Transition State Searching: Sophisticated algorithms were used to locate the transition state structures connecting reactants to products. The energy of these transition states is critical for determining the reaction rate.

Reaction Pathway Mapping: By connecting the optimized structures of reactants, intermediates, transition states, and products, a detailed map of the reaction pathway was constructed. This map provides a step-by-step description of the chemical transformation.

The insights gained from such computational studies are invaluable for understanding the reactivity of halogenated amino acids. For instance, the presence of the chlorine atom in 2-chloro-L-phenylalanine is expected to significantly influence its electronic properties and, consequently, its reaction mechanisms compared to unsubstituted phenylalanine. The electron-withdrawing nature of chlorine can affect the acidity of the amino acid protons, the nucleophilicity of the amino group, and the reactivity of the phenyl ring.

Interactive Data Table: Computational Parameters in Reaction Mechanism Studies

Below is an interactive table summarizing typical parameters and outputs from computational studies on reaction mechanisms, based on the kind of data that would be generated in a study of this compound.

| Computational Parameter | Description | Typical Values/Outputs for a Phenylalanine Derivative |

| Method | The theoretical model used for calculations. | DFT (e.g., B3LYP, M06-2X) |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d,p), def2-TZVP |

| Solvent Model | The method used to simulate the effect of a solvent. | SMD, PCM |

| Energy Barrier (kcal/mol) | The energy difference between the reactant and the transition state. | 10-30 kcal/mol |

| Reaction Energy (kcal/mol) | The energy difference between the reactant and the product. | Varies (negative for exothermic, positive for endothermic) |

| Key Bond Distances (Å) | Distances of forming or breaking bonds in the transition state. | 1.5 - 2.5 Å |

While the direct computational elucidation of reaction mechanisms for this compound remains a specific area for future research, the established computational chemistry protocols provide a robust framework for such investigations. These theoretical approaches will undoubtedly continue to play a critical role in unraveling the intricate chemical behavior of this and other important halogenated amino acids.

Conclusion and Future Research Directions

Summary of Current Research Contributions of 2-Chloro-L-phenylalanine Hydrochloride

This compound, a halogenated derivative of the essential amino acid L-phenylalanine, has emerged as a valuable tool in various scientific disciplines. Its unique structural and chemical properties have enabled significant contributions to neuroscience, metabolic studies, and pharmaceutical development. The introduction of a chlorine atom onto the phenyl ring alters the electronic and steric characteristics of the amino acid, leading to specific biological activities and applications.

In the field of neuroscience, 2-chloro-L-phenylalanine has been utilized as a research tool to investigate neurotransmitter systems. chemimpex.com It serves as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. nih.gov This inhibitory action allows researchers to study the effects of serotonin depletion on various physiological and behavioral processes, providing insights into the role of this neurotransmitter in mood, cognition, and neurological disorders. chemimpex.com

The compound has also proven instrumental in biochemical and metabolic research. It is recognized for its ability to act as a selective inhibitor of certain enzymes involved in amino acid metabolism, aiding in the elucidation of metabolic pathways and enzyme mechanisms. chemimpex.com Furthermore, 2-chloro-L-phenylalanine is employed as an internal standard in metabolomics studies, where its distinct mass allows for accurate quantification of other metabolites in complex biological samples. caymanchem.com

In pharmaceutical development, this compound serves as a building block in the synthesis of more complex molecules with therapeutic potential. chemimpex.com Its incorporation into peptides and other small molecules can enhance their biological activity, stability, and pharmacokinetic properties. The chlorinated phenyl ring can participate in specific interactions with biological targets, making it a valuable moiety in drug design.

Interactive Data Table: Research Contributions of this compound

| Research Area | Application | Key Findings/Contributions |

| Neuroscience | Inhibitor of tryptophan hydroxylase | Enables the study of serotonin depletion and its effects on brain function and behavior. chemimpex.comnih.gov |

| Biochemical Studies | Selective enzyme inhibitor | Facilitates the elucidation of enzyme mechanisms and metabolic pathways. chemimpex.com |

| Metabolomics | Internal standard | Allows for precise quantification of metabolites in biological samples. caymanchem.com |

| Pharmaceutical Development | Synthetic building block | Used in the synthesis of novel drugs targeting amino acid metabolism. chemimpex.com |

Emerging Synthetic Challenges and Opportunities

The synthesis of this compound, while established, presents ongoing challenges and opportunities for innovation. The primary challenges lie in achieving high regioselectivity and stereoselectivity, ensuring the chlorine atom is introduced at the desired ortho position of the phenyl ring and that the final product is the pure L-enantiomer.

Synthetic Challenges:

Regioselectivity: The direct chlorination of L-phenylalanine can lead to a mixture of ortho-, meta-, and para-substituted isomers, necessitating complex purification steps. Achieving high regioselectivity for the 2-chloro isomer is a significant hurdle in traditional chemical synthesis.

Stereocontrol: Preserving the L-stereochemistry of the amino acid throughout the synthetic route is crucial for its biological activity. Harsh reaction conditions can lead to racemization, diminishing the purity and efficacy of the final product. Asymmetric synthesis methods, such as the use of chiral phase-transfer catalysts, are being explored to address this challenge. nih.gov

Synthetic Opportunities:

Biocatalysis: The use of enzymes, such as halogenases, offers a promising avenue for the highly selective synthesis of 2-chloro-L-phenylalanine. These enzymes can catalyze the chlorination of L-phenylalanine at specific positions with high efficiency and stereospecificity under mild reaction conditions. The development of novel and engineered halogenases could revolutionize the production of this and other halogenated amino acids.

Flow Chemistry: Continuous flow synthesis methods can offer better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions compared to traditional batch processes.

Novel Catalytic Systems: The development of new and more efficient catalysts for the regioselective halogenation of aromatic compounds remains an active area of research. These advancements could lead to more direct and cost-effective synthetic routes for this compound.

Expanding Research Applications in Chemical Biology and Material Science

The unique properties of this compound are paving the way for its expanded use in the fields of chemical biology and material science.

In chemical biology , this halogenated amino acid can serve as a valuable probe to study biological systems. The chlorine atom can act as a spectroscopic handle or a site for specific chemical modifications. For instance, the introduction of a chloro group can alter the fluorescence properties of a peptide, allowing for its use in cellular imaging and tracking. nih.govucsd.edu Furthermore, the incorporation of 2-chloro-L-phenylalanine into peptides can be used to probe protein-protein interactions, as the halogen atom can influence binding affinity and specificity.

In material science , the incorporation of halogenated amino acids like 2-chloro-L-phenylalanine into peptides and polymers is a growing area of interest. Halogenation can significantly influence the self-assembly properties of these molecules, leading to the formation of novel nanomaterials with tailored properties. rsc.orgacs.org

Hydrogel Formation: Peptides containing halogenated phenylalanine derivatives have been shown to self-assemble into hydrogels. rsc.org The halogen atoms can modulate the intermolecular interactions, such as π-π stacking and hydrophobic interactions, that drive the self-assembly process, thereby influencing the mechanical properties and stability of the resulting hydrogels. acs.org These materials have potential applications in tissue engineering, drug delivery, and 3D cell culture.

Polymer Synthesis: Halogenated amino acids can be used as monomers in the synthesis of novel biodegradable polymers. nih.govnih.gov The presence of the chlorine atom can impart unique properties to the polymer, such as increased thermal stability, altered solubility, and enhanced mechanical strength. These materials could find applications in biomedical devices and advanced coatings.

Theoretical Advancements and Predictive Modeling for Halogenated Amino Acids

Theoretical and computational methods are playing an increasingly important role in understanding and predicting the behavior of halogenated amino acids like this compound. These approaches provide valuable insights that can guide experimental design and the development of new applications.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are being developed to correlate the structural features of halogenated compounds with their biological activity or toxicity. sciepub.comresearchgate.net These models can help in predicting the potential effects of incorporating 2-chloro-L-phenylalanine into a molecule and aid in the design of safer and more effective drugs.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational preferences of peptides and proteins containing 2-chloro-L-phenylalanine. nih.gov These simulations can reveal how the chlorine atom influences the local structure and dynamics of the molecule, which is crucial for understanding its biological function and its ability to self-assemble into larger structures.

Predictive Modeling of Halogen Bonding: Computational methods are being used to identify and characterize "hot spots" for halogen bonding in biological systems. figshare.com Halogen bonds are non-covalent interactions involving a halogen atom that can play a significant role in ligand-receptor binding. Predictive models can help in the rational design of drugs that utilize halogen bonding to achieve high affinity and selectivity for their targets.

Conformational Analysis: Computational analysis of the conformational landscape of halogenated amino acids can provide insights into their preferred three-dimensional structures. researchgate.netmdpi.com This information is critical for designing peptides and proteins with specific folded architectures and for understanding how halogenation impacts their stability and function.

Q & A

Q. What distinguishes this compound from its D-isomer in chiral separations?

Q. How does the chloro-substitution at the phenyl ring influence the compound’s solubility and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products